molecular formula C9H6F3NO4 B044799 Methyl 2-nitro-4-(trifluoromethyl)benzoate CAS No. 228418-45-9

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Cat. No. B044799
Key on ui cas rn: 228418-45-9
M. Wt: 249.14 g/mol
InChI Key: WYTRZKAYPKZGCN-UHFFFAOYSA-N
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Patent
US07094919B2

Procedure details

Sodium thiomethoxide (91 mg; 1.3 mmol; 1.3 equiv) was dissolved in water (0.34 mL). Tetrabutylammonium bromide (48 mg; 0.15 mmol; 0.15 equiv) was added. Methyl 2-nitro-4trifluoromethylbenzoate (5a; 249 mg; 1.0 mmol) was dissolved in toluene and added to the mixture. The reaction mixture was stirred at ambient temperature for 1 h to completely consume 5a according to gas chromatography (GC) analysis. The reaction mixture was diluted with ethyl acetate and water and the layers were thoroughly mixed and then separated. The organic layer was dried over Na2SO4 and concentrated to afford 0.26 g of 6a which contained a small amount of tetrabutylammonium bromide. The crude product was filtered through a pad of flash silica gel to afford 226 mg (90%) of 6a.
Quantity
91 mg
Type
reactant
Reaction Step One
Name
Quantity
0.34 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
48 mg
Type
catalyst
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][S-:2].[Na+].[N+]([C:7]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])([O-])=O>O.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:1][S:2][C:7]1[CH:16]=[C:15]([C:17]([F:20])([F:19])[F:18])[CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
91 mg
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0.34 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
249 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
48 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the mixture
CUSTOM
Type
CUSTOM
Details
to completely consume 5a
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate and water
ADDITION
Type
ADDITION
Details
the layers were thoroughly mixed
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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